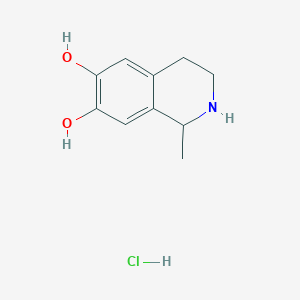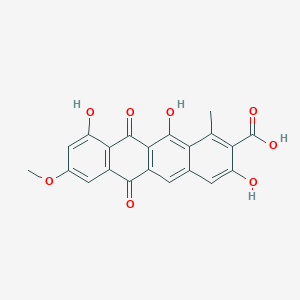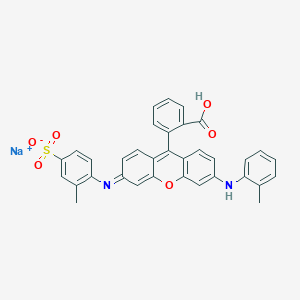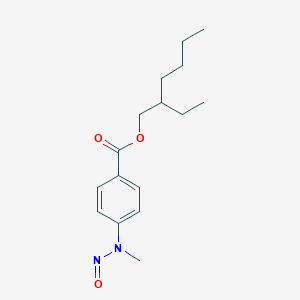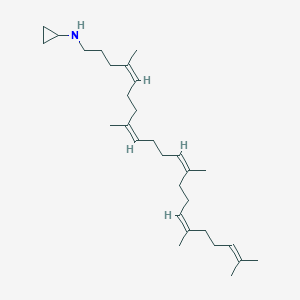
Trisnorsqualene CA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trisnorsqualene CA is a natural compound found in the liver of deep-sea sharks. It has gained attention in the scientific community due to its potential applications in medicine, cosmetics, and biotechnology. Trisnorsqualene CA belongs to the family of squalene compounds, which are widely used in the pharmaceutical and cosmetic industries.
Mécanisme D'action
The mechanism of action of trisnorsqualene CA is not fully understood, but it is believed to work by regulating the expression of genes involved in inflammation, oxidative stress, and cell proliferation. Trisnorsqualene CA has been shown to inhibit the production of pro-inflammatory cytokines and increase the activity of antioxidant enzymes.
Effets Biochimiques Et Physiologiques
Trisnorsqualene CA has been shown to have several biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are both involved in the development of many diseases. Trisnorsqualene CA has also been shown to improve glucose metabolism and insulin sensitivity, which could be beneficial in the treatment of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
Trisnorsqualene CA has several advantages for lab experiments. It is a natural compound that is readily available from the liver oil of deep-sea sharks. Trisnorsqualene CA is also relatively stable and can be stored for long periods of time without degradation. However, one limitation of trisnorsqualene CA is that it is not very water-soluble, which can make it difficult to use in some experiments.
Orientations Futures
There are several future directions for research on trisnorsqualene CA. One direction is to further investigate its potential use in treating cardiovascular disease, diabetes, and neurodegenerative disorders. Another direction is to study its effects on the gut microbiome, which has been shown to play a role in many diseases. Additionally, more research is needed to fully understand the mechanism of action of trisnorsqualene CA and how it interacts with other compounds in the body.
Conclusion
In conclusion, trisnorsqualene CA is a natural compound found in the liver of deep-sea sharks that has potential applications in medicine, cosmetics, and biotechnology. Its anti-inflammatory, antioxidant, and anti-tumor properties make it a promising candidate for the treatment of many diseases. Trisnorsqualene CA has several advantages for lab experiments, but its limited water solubility can pose a challenge. Future research on trisnorsqualene CA could lead to new treatments for a range of diseases and a better understanding of its mechanism of action.
Méthodes De Synthèse
Trisnorsqualene CA can be synthesized from 3,4-didehydrosqualene, which is obtained from the liver oil of deep-sea sharks. The synthesis method involves several steps, including hydrogenation, isomerization, and dehydrogenation. The final product is a white crystalline powder that is soluble in organic solvents.
Applications De Recherche Scientifique
Trisnorsqualene CA has a wide range of potential applications in scientific research. It has been shown to have anti-inflammatory, antioxidant, and anti-tumor properties. Trisnorsqualene CA has also been studied for its potential use in treating cardiovascular disease, diabetes, and neurodegenerative disorders.
Propriétés
Numéro CAS |
123594-76-3 |
|---|---|
Nom du produit |
Trisnorsqualene CA |
Formule moléculaire |
C30H51N |
Poids moléculaire |
425.7 g/mol |
Nom IUPAC |
N-[(4Z,8Z,12Z,16Z)-4,8,13,17,21-pentamethyldocosa-4,8,12,16,20-pentaenyl]cyclopropanamine |
InChI |
InChI=1S/C30H51N/c1-25(2)13-9-16-28(5)19-10-17-26(3)14-7-8-15-27(4)18-11-20-29(6)21-12-24-31-30-22-23-30/h13-15,19-20,30-31H,7-12,16-18,21-24H2,1-6H3/b26-14-,27-15-,28-19-,29-20- |
Clé InChI |
AWTJYTFLSJBJTO-BOAQROBCSA-N |
SMILES isomérique |
CC(=CCC/C(=C\CC/C(=C\CC/C=C(/C)\CC/C=C(/C)\CCCNC1CC1)/C)/C)C |
SMILES |
CC(=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCCNC1CC1)C)C)C |
SMILES canonique |
CC(=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCCNC1CC1)C)C)C |
Synonymes |
trisnorsqualene CA trisnorsqualene cyclopropylamine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[6-(3-Formylphenoxy)hexoxy]benzaldehyde](/img/structure/B37624.png)


![3-Fluoro-4-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol](/img/structure/B37627.png)

![1-(4-Fluoro-phenyl)-1,2,3,4-tetrahydro-pyrrolo[1,2-a]pyrazine](/img/structure/B37630.png)



